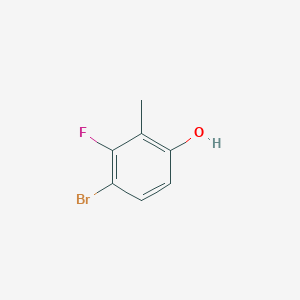
4-ブロモ-3-フルオロ-2-メチルフェノール
概要
説明
4-Bromo-3-fluoro-2-methylphenol is a phenolic organic compound . It is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-methylphenol can be achieved through several laboratory methods. One such method involves the total synthesis of 3-methylcalix arene . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methylphenol is represented by the formula C7H6BrFO . The InChI code for this compound is 1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methylphenol participates in various chemical reactions. For instance, it participates in the total synthesis of 3-methylcalix arene . It also shows photoactivity in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical and Chemical Properties Analysis
4-Bromo-3-fluoro-2-methylphenol has a molecular weight of 205.03 . It is a solid or semi-solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 243.4±35.0 °C at 760 mmHg .科学的研究の応用
有機合成
4-ブロモ-3-フルオロ-2-メチルフェノール: は、反応性の高いブロモ基とフルオロ基を持つため、有機合成において貴重な化合物です。複雑な分子の合成における前駆体として機能することができます。 例えば、重合反応のためのブロモ官能化開始剤の合成に使用することができます .
医薬品化学
医薬品化学では、この化合物は医薬品の開発に利用できます。 その構造は、抗酸化、抗菌、抗がん特性を持つ可能性のある分子を生成するのに適しており、ブロモフェノールはこれらの生物活性を持つことが知られています .
材料科学
この化合物は位置選択的ブロモ化を受けることができるため、特定の電子または光学特性を持つ新規材料の設計候補となります。 これは、導電性ポリマーおよび分子エレクトロニクスの分野で特に役立ちます .
生体共役
4-ブロモ-3-フルオロ-2-メチルフェノール: は、生体共役におけるリンカー分子として機能することができます。 これは、ペプチド、タンパク質、抗体などの生体分子を他の官能基またはプローブと結合させるのに役立ち、生物学的アッセイと診断アプリケーションにおいて重要です.
分析化学
分析化学では、この化合物の誘導体は、クロマトグラフィー法または質量分析法における標準品または試薬として、他の物質の同定と定量に使用することができます .
化学合成
この化合物は、層状複水酸化物(LDH)の合成にも使用されます。 LDHは、吸着剤、触媒、薬物送達システムなど、さまざまな用途で使用されます .
Safety and Hazards
4-Bromo-3-fluoro-2-methylphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear personal protective equipment .
Relevant Papers The paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” discusses the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to 4-Bromo-3-fluoro-2-methylphenol .
作用機序
Target of Action
It is known that brominated and fluorinated phenols like this compound are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
It’s worth noting that brominated and fluorinated phenols are often used as intermediates in organic synthesis due to their reactivity .
Biochemical Pathways
It’s known that brominated and fluorinated phenols can participate in various chemical reactions, suggesting they may influence a range of biochemical pathways .
Result of Action
Given its use in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff, it’s likely that this compound has diverse effects depending on the context of its use .
Action Environment
It’s worth noting that the properties of such compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
4-Bromo-3-fluoro-2-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular components. Additionally, 4-Bromo-3-fluoro-2-methylphenol can bind to specific proteins, altering their conformation and activity, thereby influencing biochemical pathways.
Cellular Effects
The effects of 4-Bromo-3-fluoro-2-methylphenol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, 4-Bromo-3-fluoro-2-methylphenol can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluoro-2-methylphenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and DNA can result in enzyme inhibition or changes in gene expression. Additionally, 4-Bromo-3-fluoro-2-methylphenol can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluoro-2-methylphenol can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or oxidizing agents . Long-term studies have shown that prolonged exposure to 4-Bromo-3-fluoro-2-methylphenol can lead to cumulative effects on cellular functions, including alterations in cell viability, morphology, and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoro-2-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 4-Bromo-3-fluoro-2-methylphenol can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a specific dosage range leads to significant biological responses, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
4-Bromo-3-fluoro-2-methylphenol is involved in various metabolic pathways, including phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluoro-2-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4-Bromo-3-fluoro-2-methylphenol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
4-Bromo-3-fluoro-2-methylphenol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Bromo-3-fluoro-2-methylphenol within these compartments can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
4-bromo-3-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOINEAWTTLAFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)

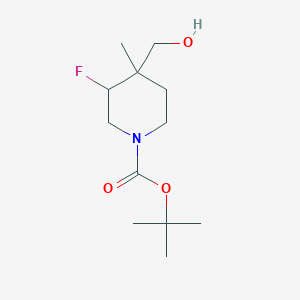

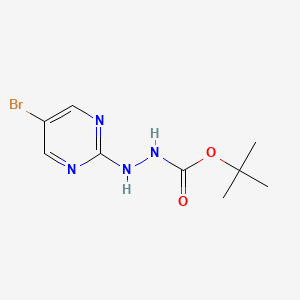
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)


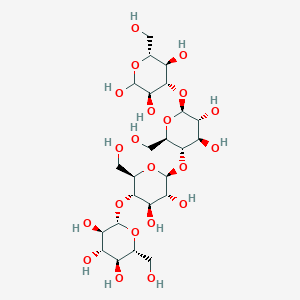
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)
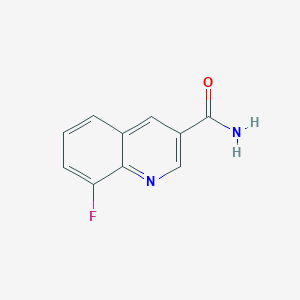
![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)
